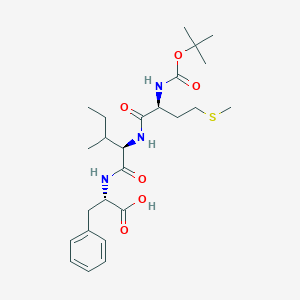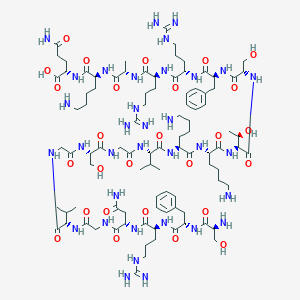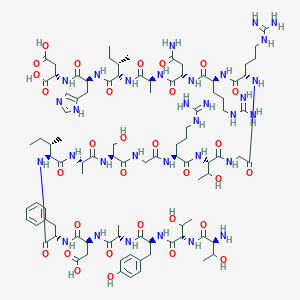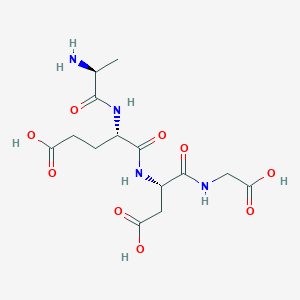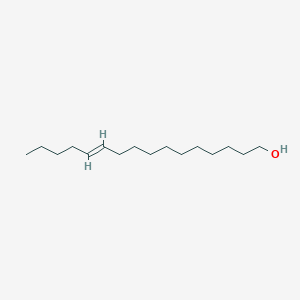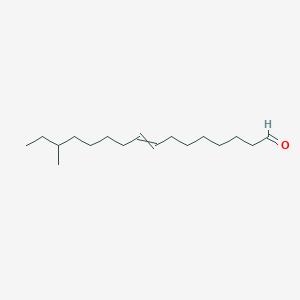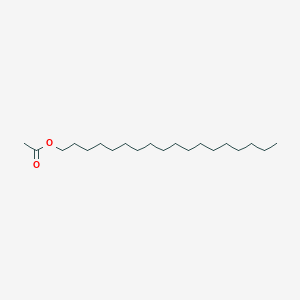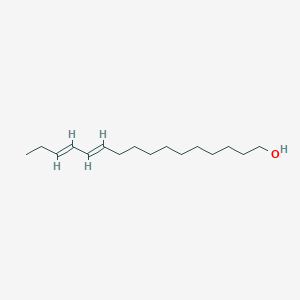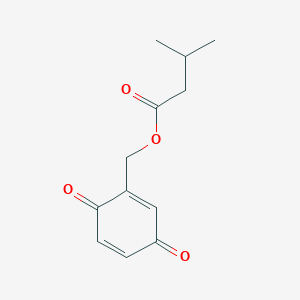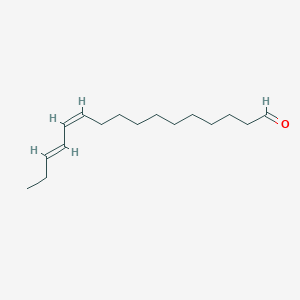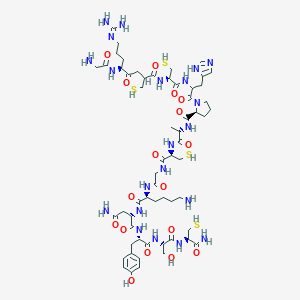
Conotoxin M I (reduced)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Conotoxin M I is a peptide neurotoxin derived from the venom of marine cone snails, specifically from the genus Conus. These snails use their venom to immobilize prey, which includes fish, worms, and other snails. Conotoxin M I belongs to the M-superfamily of conotoxins, characterized by their disulfide-rich structure and specific cysteine arrangement (CC–C–C–CC) . These peptides have garnered significant interest due to their potent biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of conotoxins, including Conotoxin M I, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is followed by oxidative folding to form the correct disulfide bonds . The choice of oxidative folding conditions is crucial to ensure the correct disulfide bond formation and high yield of the native isomer.
Industrial Production Methods: Industrial production of conotoxins is still in its nascent stages due to the complexity of their synthesis. advancements in peptide synthesis technologies and recombinant DNA techniques hold promise for large-scale production. Recombinant expression systems in bacteria or yeast can be employed to produce conotoxins, followed by purification and folding to achieve the desired bioactive form .
化学反応の分析
Types of Reactions: Conotoxin M I undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds through oxidative folding is a critical step in its synthesis . Reduction reactions can break these disulfide bonds, leading to the formation of linear peptides.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as iodine or air oxidation in the presence of a buffer.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.
Substitution: Amino acid substitutions can be introduced during peptide synthesis to study structure-activity relationships.
Major Products: The major products of these reactions include the correctly folded bioactive conotoxin and its various disulfide isomers. Incorrectly folded isomers can be separated and discarded during purification .
科学的研究の応用
Conotoxin M I has a wide range of scientific research applications:
Chemistry: Used as a molecular probe to study ion channels and receptor functions.
Biology: Helps in understanding the physiological roles of ion channels and neurotransmitter receptors.
Medicine: Potential therapeutic applications in pain management, epilepsy, and other neurological disorders.
作用機序
Conotoxin M I exerts its effects by targeting specific ion channels and receptors in the nervous system. It binds to nicotinic acetylcholine receptors (nAChRs), blocking the transmission of nerve signals . This blockade results in the immobilization of prey and provides insights into the functioning of these receptors. The binding involves interactions with specific amino acid residues in the receptor, stabilizing it in a closed conformation .
類似化合物との比較
Conotoxin M I is unique among conotoxins due to its specific cysteine arrangement and target specificity. Similar compounds include:
Alpha-conotoxins: Target nicotinic acetylcholine receptors but have different cysteine arrangements.
Delta-conotoxins: Affect voltage-gated sodium channels.
Mu-conotoxins: Block voltage-gated sodium channels in muscle tissue.
Each class of conotoxins has distinct structural features and biological targets, making them valuable tools for studying various physiological processes and potential therapeutic agents .
特性
CAS番号 |
83481-45-2 |
|---|---|
分子式 |
C59H93N21O17S4 |
分子量 |
1496.8 g/mol |
IUPAC名 |
2-[[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67) |
InChIキー |
YXBQTKPMFURSAT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS |
正規SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
外観 |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14 |
同義語 |
alpha-conotoxin MI conotoxin M I conotoxin M-1 conotoxin M1 conotoxin MI CTx MI |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


